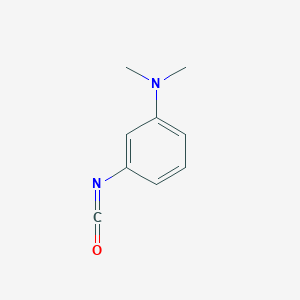
3-Dimethylaminophenyl isocyanate
Cat. No. B8717436
Key on ui cas rn:
31125-04-9
M. Wt: 162.19 g/mol
InChI Key: QEEHTQPUAUULOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05760032
Procedure details


3-Dimethylaminobenzoic acid (1.65 g), diphenylphosphoryl azide (2.16 ml) and triethylamine (1.4 ml) were dissolved in tetrahydrofuran (20 ml), and the reaction mixture was kept at 60° C. for 1 hour to give 3-dimethylaminophenyl isocyanate. The reaction mixture was cooled to 0° C. Triethylamine (4.2 ml) and 3-aminomethyl-4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl[1,2,4]triazole di-p-toluenesulfonate (7.42 g) were added, and the mixture was stirred for 2 hours. The reaction mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic layer was washed with a saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over magnesium sulfate. The solvent was evaporated. The obtained residue was purified by silica gel column chromatography using a mixed solvent of ethyl acetate and methanol (10:1) as an eluent and by silica gel column chromatography using a mixed solvent of chloroform and methanol (50:1) as an eluent, and crystallized from ethyl acetate to give 140 mg of N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl[1,2,4]triazol-3-yl)methyl)-N'-(3-dimethylaminophenyl)urea.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:20])C=CC=CC=1.C([N:32]([CH2:35]C)CC)C>O1CCCC1>[CH3:12][N:2]([CH3:1])[C:3]1[CH:4]=[C:5]([N:32]=[C:35]=[O:20])[CH:9]=[CH:10][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.65 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=1C=C(C(=O)O)C=CC1)C
|
|
Name
|
|
|
Quantity
|
2.16 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C=1C=C(C=CC1)N=C=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
